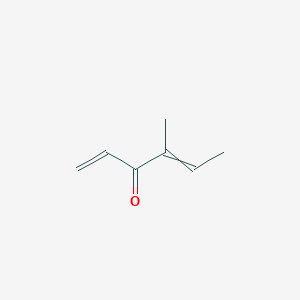
4-Methylhexa-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhexa-1,4-dien-3-one is an organic compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical studies. The compound is known for its unique structure, which includes a methyl group attached to a hexadiene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylhexa-1,4-dien-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpent-3-en-2-one with formaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the double bonds, using reagents such as halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated diene systems and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylhexa-1,4-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in electron transfer reactions, making it a potential candidate for redox reactions. The ketone functional group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
4-Methylhexa-1,3-diene: Similar in structure but with a different position of the double bonds.
3-Ethyl-4-methylhexa-1,5-diyne: Contains a triple bond instead of a double bond.
1,4-Hexadiene, 4-methyl-: Another isomer with a different arrangement of double bonds.
Uniqueness: 4-Methylhexa-1,4-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105645-95-2 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
4-methylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h4-5H,2H2,1,3H3 |
Clave InChI |
QVAKEGXNGLTCJR-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

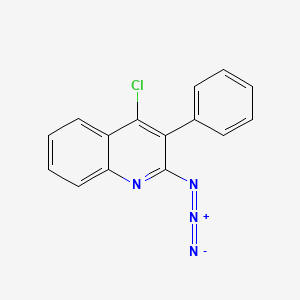
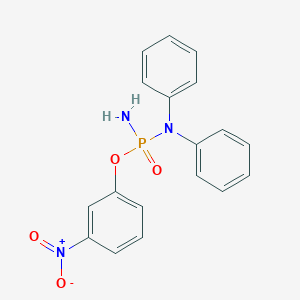
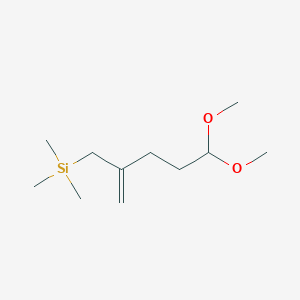
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)


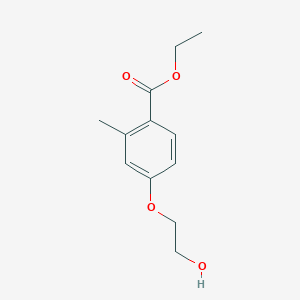
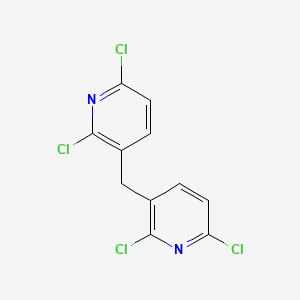
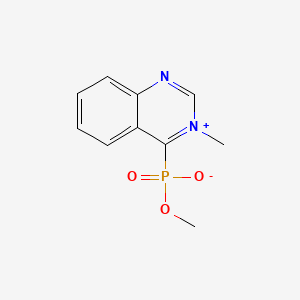
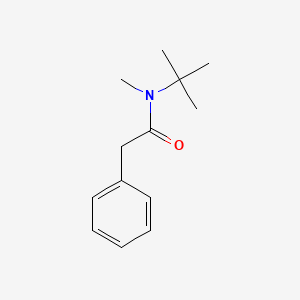

![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
